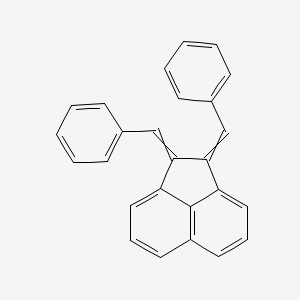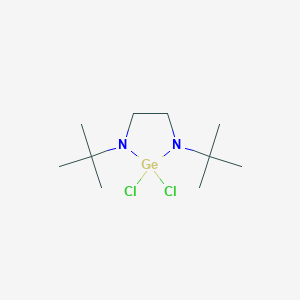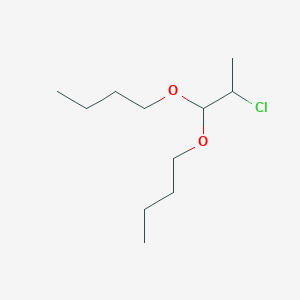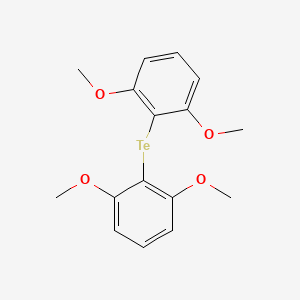
1,2-Dibenzylidene-1,2-dihydroacenaphthylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibenzylidene-1,2-dihydroacenaphthylene is a polycyclic aromatic hydrocarbon derived from acenaphthene It is characterized by its unique structure, which includes two benzylidene groups attached to a dihydroacenaphthylene core
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dibenzylidene-1,2-dihydroacenaphthylene can be synthesized through a multi-step process involving the following key steps:
Formation of Acenaphthene: Acenaphthene is typically obtained from coal tar or synthesized by cyclization of α-ethylnaphthalene.
Benzylidene Addition: The acenaphthene is then subjected to a reaction with benzaldehyde in the presence of a base, such as sodium hydroxide, to form the dibenzylidene derivative.
Industrial Production Methods
化学反応の分析
Types of Reactions
1,2-Dibenzylidene-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the benzylidene groups to single bonds, forming dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic compounds.
科学的研究の応用
1,2-Dibenzylidene-1,2-dihydroacenaphthylene has several scientific research applications:
Organic Electronics: This compound is studied for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Materials Science:
作用機序
The mechanism of action of 1,2-dibenzylidene-1,2-dihydroacenaphthylene involves its interaction with various molecular targets and pathways:
Electronic Properties: The compound’s electronic properties are influenced by the conjugated system of double bonds, which allows it to participate in electron transfer reactions.
Molecular Interactions: It can interact with other molecules through π-π stacking interactions, which are important in the formation of supramolecular structures.
類似化合物との比較
Similar Compounds
Acenaphthylene: Another related compound, acenaphthylene, has a similar core structure but lacks the benzylidene groups.
Uniqueness
This compound is unique due to its extended conjugated system and the presence of benzylidene groups, which impart distinct electronic and chemical properties compared to its simpler analogs.
特性
CAS番号 |
143493-94-1 |
|---|---|
分子式 |
C26H18 |
分子量 |
330.4 g/mol |
IUPAC名 |
1,2-dibenzylideneacenaphthylene |
InChI |
InChI=1S/C26H18/c1-3-9-19(10-4-1)17-24-22-15-7-13-21-14-8-16-23(26(21)22)25(24)18-20-11-5-2-6-12-20/h1-18H |
InChIキー |
DXECKAFICITZEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC4=C3C(=CC=C4)C2=CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12561911.png)

![4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene](/img/structure/B12561916.png)
![N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12561917.png)
![[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate](/img/structure/B12561924.png)


![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid)](/img/structure/B12561949.png)
![Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]-](/img/structure/B12561962.png)
![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)

![Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide](/img/structure/B12561994.png)
![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid](/img/structure/B12561998.png)
![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)
